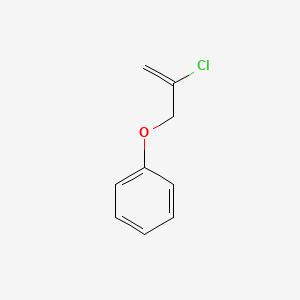

((2-Chloro-2-propenyl)oxy)benzene

Description

Background and Significance of ((2-Chloro-2-propenyl)oxy)benzene in Advanced Chemical Research

This compound, a member of the allyl phenyl ether family, has garnered attention in advanced chemical research due to its unique structural features. The presence of a chlorinated allyl group attached to a benzene (B151609) ring through an ether linkage provides multiple reactive sites, making it a valuable precursor for a variety of organic transformations. The interplay between the ether functionality, the reactive double bond, and the halogen atom allows for a diverse range of chemical manipulations, positioning it as a key intermediate in the synthesis of more complex molecules. Its study contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies, particularly in the realm of heterocyclic and carbocyclic chemistry.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on two key aspects of its chemical behavior: its synthesis and its participation in rearrangement reactions. The primary objective is to develop efficient and high-yielding synthetic routes to this compound, often employing classic named reactions. A further significant area of investigation is its propensity to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Researchers aim to understand how the chloro-substituent on the allyl group influences the regioselectivity and stereoselectivity of this rearrangement, providing insights that can be applied to the synthesis of specifically substituted phenolic compounds. The ultimate goal is to harness the unique reactivity of this molecule for the construction of novel and potentially bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

53299-53-9 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloroprop-2-enoxybenzene |

InChI |

InChI=1S/C9H9ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,1,7H2 |

InChI Key |

AJVWOOHXLSXQSU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(COC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Chemical Properties of 2 Chloro 2 Propenyl Oxy Benzene

The fundamental chemical properties of ((2-Chloro-2-propenyl)oxy)benzene are summarized in the table below, providing a foundational understanding of its molecular identity. nih.gov

| Property | Value |

| IUPAC Name | 2-chloroprop-2-enoxybenzene |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 53299-53-9 |

| Canonical SMILES | C=C(Cl)COC1=CC=CC=C1 |

| InChI Key | AJVWOOHXLSXQSU-UHFFFAOYSA-N |

Reactivity and Reaction Mechanisms of 2 Chloro 2 Propenyl Oxy Benzene

Mechanistic Investigations of Transformations Involving ((2-Chloro-2-propenyl)oxy)benzene

Detailed mechanistic investigations focusing specifically on this compound are not readily found in published research. The reaction mechanisms discussed in the following sections are therefore based on established principles for analogous chemical structures.

Nucleophilic Substitution Reactions of the Chloropropenyl Moiety in this compound

The chloropropenyl group in this compound features a vinylic chloride. Generally, vinylic halides are resistant to classical nucleophilic substitution reactions (SN1 and SN2). The SN1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The SN2 pathway is hindered because the incoming nucleophile would be repelled by the electron density of the double bond, and the geometry of the sp²-hybridized carbon is not conducive to backside attack.

However, nucleophilic substitution on vinylic halides can occur under specific and often harsh conditions, such as via an addition-elimination mechanism or through transition-metal catalysis. The presence of the ether oxygen atom, with its potential to exert electronic influence, might modulate the reactivity of the chloropropenyl group, but specific studies are required to confirm this.

Electrophilic Aromatic Substitution on the Phenoxy Ring of this compound

The phenoxy group (-O-CH₂CH=CHCl) is an activating substituent and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. youtube.commasterorganicchemistry.commasterorganicchemistry.commsu.eduuci.eduiitk.ac.inyoutube.commsu.edulibretexts.orglibretexts.org This directing effect is a consequence of the resonance stabilization provided by the oxygen's lone pairs to the carbocation intermediate (the arenium ion) formed during the substitution process. msu.eduuci.edu Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of ortho- and para-substituted products. masterorganicchemistry.commasterorganicchemistry.comiitk.ac.inlibretexts.org

The general mechanism for these reactions involves two principal steps:

Attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation. masterorganicchemistry.commsu.edumsu.edu

Deprotonation of the carbocation by a weak base to restore the aromaticity of the ring. masterorganicchemistry.commsu.edumsu.edu

Table 1: Predicted Major Products from Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Major Products |

| Halogenation | Cl₂, AlCl₃ or Br₂, FeBr₃ | ortho- and para-halogenated this compound |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro-((2-Chloro-2-propenyl)oxy)benzene |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-((2-Chloro-2-propenyl)oxy)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkyl-((2-Chloro-2-propenyl)oxy)benzene |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho- and para-acyl-((2-Chloro-2-propenyl)oxy)benzene |

Rearrangement Reactions of this compound

As an allyl aryl ether, this compound is a substrate for the Claisen rearrangement, a type of pericyclic reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically thermally induced and proceeds through a concerted youtube.comyoutube.com-sigmatropic rearrangement. organic-chemistry.orgmasterorganicchemistry.com The expected product would be an ortho-substituted phenol (B47542), specifically 2-(2-chloro-2-propenyl)phenol. The chlorine atom on the allyl group would likely be retained in the product, potentially influencing the reaction conditions required and the stability of the resulting enone intermediate before it tautomerizes to the final phenol. Should both ortho positions on the benzene ring be occupied by other substituents, a subsequent Cope rearrangement could potentially lead to the formation of a para-substituted product. organic-chemistry.org

Polymerization and Oligomerization Behavior of this compound

There is a lack of specific research on the polymerization of this compound. In principle, the vinylic double bond could undergo polymerization through various mechanisms, including radical, cationic, or transition-metal-catalyzed pathways. The presence of the bulky phenoxy group and the chlorine atom would be expected to influence the polymerizability of the monomer and the properties of the resulting polymer, such as its thermal stability and solubility.

Metal-Catalyzed Coupling and Functionalization Reactions with this compound

The vinylic chloride functionality in this compound opens up possibilities for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are common examples. wikipedia.org For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base could potentially yield a diaryl-substituted ethene. The specific conditions and efficacy of such reactions with this particular substrate would need to be determined experimentally.

Photochemical and Other Initiated Transformations of this compound

The photochemical behavior of chlorobenzene (B131634) derivatives often involves the homolytic cleavage of the carbon-chlorine bond upon UV irradiation. rsc.org It is plausible that this compound could undergo a similar transformation, leading to the formation of a vinylic radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or intermolecular additions. Other radical-generating conditions, such as the use of chemical initiators, could also potentially lead to transformations involving the allylic system or the C-Cl bond.

Derivatives and Analogs of 2 Chloro 2 Propenyl Oxy Benzene: Design and Synthesis

Strategies for Structural Modification of the ((2-Chloro-2-propenyl)oxy)benzene Core

The structural modification of the this compound core can be approached through several key strategies, primarily focusing on the aromatic ring, the allylic side chain, and the ether linkage. These modifications are instrumental in fine-tuning the molecule's steric, electronic, and conformational properties.

A primary strategy involves the Williamson ether synthesis , which is a versatile and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would typically involve the reaction of a substituted phenoxide with 2,3-dichloro-1-propene (B165496). The choice of base to generate the phenoxide and the reaction conditions can be optimized to achieve high yields. masterorganicchemistry.com

Another significant strategy for structural modification is the Claisen rearrangement . nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This pericyclic reaction, specific to allyl aryl ethers and allyl vinyl ethers, involves a youtube.comyoutube.com-sigmatropic rearrangement upon heating. nrochemistry.comwikipedia.orglibretexts.org For this compound, this would lead to the formation of an ortho-substituted phenol (B47542), where the 2-chloro-2-propenyl group migrates from the oxygen to a carbon atom on the benzene (B151609) ring. This rearrangement provides a powerful tool for introducing substituents at specific positions on the aromatic ring and creating more complex phenolic structures.

Furthermore, electrophilic aromatic substitution reactions on the benzene ring offer a direct route to introduce a variety of functional groups. wikipedia.org Depending on the directing effects of the ((2-chloro-2-propenyl)oxy) group, substituents such as halogens, nitro groups, and alkyl groups can be introduced at the ortho and para positions.

Finally, modifications to the allylic side chain itself can be envisioned. The presence of the chlorine atom and the double bond provides reactive handles for further functionalization, such as nucleophilic substitution or addition reactions, allowing for the introduction of a wide range of chemical diversity.

Synthesis of Halogenated and Substituted Analogs of this compound

The synthesis of halogenated and substituted analogs of this compound allows for a systematic investigation of structure-activity relationships. These analogs can be prepared by employing substituted phenols in the Williamson ether synthesis or by direct functionalization of the parent molecule.

Synthesis via Williamson Ether Synthesis:

A general and highly effective method involves the reaction of various substituted phenols with 2,3-dichloro-1-propene. The substituted phenols can bear a range of functionalities, including halogens (F, Cl, Br, I), alkyl groups, nitro groups, or other ether linkages. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). organic-chemistry.org The electronic nature of the substituents on the phenol can influence the reaction rate and yield. Electron-withdrawing groups can enhance the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. organic-chemistry.org

A representative synthetic scheme is as follows:

Table 1: Examples of Synthesized Halogenated and Substituted Analogs

| Starting Phenol | Reagent | Product |

| 4-Bromophenol | 2,3-dichloro-1-propene, K₂CO₃ | ((2-Chloro-2-propenyl)oxy)-4-bromobenzene |

| 2-Chlorophenol | 2,3-dichloro-1-propene, K₂CO₃ | 1-Chloro-2-((2-chloro-2-propenyl)oxy)benzene |

| 4-Nitrophenol | 2,3-dichloro-1-propene, K₂CO₃ | 1-((2-Chloro-2-propenyl)oxy)-4-nitrobenzene |

| 4-Methoxyphenol | 2,3-dichloro-1-propene, K₂CO₃ | 1-((2-Chloro-2-propenyl)oxy)-4-methoxybenzene |

Direct Halogenation:

Direct halogenation of the this compound core provides another route to halogenated analogs. Standard electrophilic aromatic substitution conditions can be employed. For instance, reaction with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride would be expected to yield a mixture of ortho- and para-halogenated products, with the specific regioselectivity being influenced by the directing effect of the ether group. wikipedia.org

Design and Preparation of Ethers and Thioethers Derived from this compound

The ether and thioether derivatives of this compound introduce further structural diversity and can modulate the molecule's physicochemical properties.

Ether Derivatives:

The synthesis of ether derivatives can be achieved by utilizing phenols that already contain an ether linkage in the Williamson ether synthesis. For example, reacting vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with 2,3-dichloro-1-propene would yield a more complex ether derivative.

Thioether Derivatives:

The preparation of thioether analogs follows a similar synthetic logic to the Williamson ether synthesis, but utilizes a thiophenol as the nucleophile. The reaction of a substituted thiophenol with 2,3-dichloro-1-propene in the presence of a base would lead to the formation of the corresponding thioether. Thiolates are generally excellent nucleophiles, and this reaction is expected to proceed efficiently. msu.edu

A general reaction for thioether synthesis is:

Table 2: Proposed Synthesis of Ether and Thioether Derivatives

| Starting Material | Reagent | Product Class |

| Hydroquinone monomethyl ether | 2,3-dichloro-1-propene, K₂CO₃ | Aryl Ether |

| 4-Mercaptophenol | 2,3-dichloro-1-propene, K₂CO₃ | Aryl Thioether |

| 4-Thiocresol | 2,3-dichloro-1-propene, K₂CO₃ | Aryl Thioether |

Incorporation of the this compound Moiety into Complex Molecular Architectures

The this compound moiety can serve as a building block for the construction of more complex molecular architectures, such as heterocyclic systems. A particularly relevant transformation is the synthesis of chromenes (benzopyrans).

Synthesis of Chromenes:

Aryl propargyl ethers, which are structurally related to the target molecule, are known precursors for the synthesis of 2H-chromenes through various catalytic cyclization reactions. organic-chemistry.orgmsu.eduresearchgate.net While this compound is not a propargyl ether, its allylic nature suggests potential for analogous cyclization strategies.

A more direct and relevant pathway involves the Claisen rearrangement of this compound to an ortho-allylphenol, which can then undergo cyclization to form a chromene ring. The cyclization can be promoted by various catalysts. For example, palladium-catalyzed intramolecular cyclization of ortho-allylphenols is a known method for constructing chromene skeletons. rsc.org

The specific reaction conditions for the Claisen rearrangement and the subsequent cyclization would need to be optimized for the this compound system. The substituent on the benzene ring can influence the feasibility and outcome of these reactions. This approach allows for the fusion of a heterocyclic ring system onto the this compound scaffold, significantly increasing molecular complexity and providing access to a diverse range of polycyclic compounds.

Analytical and Spectroscopic Characterization Methodologies for 2 Chloro 2 Propenyl Oxy Benzene

Advanced Chromatographic Techniques for the Analysis of ((2-Chloro-2-propenyl)oxy)benzene

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of such aromatic ethers.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org For organochlorine compounds, a variety of capillary columns can be employed, with stationary phases like poly(5%-phenyl-methyl)siloxane being suitable. nih.gov Temperature programming, where the column temperature is increased during the analysis, can enhance the separation of compounds with a range of boiling points. libretexts.org Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. nih.gov The presence of water in the sample should be avoided as it can interfere with the GC analysis. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including aromatic ethers. helixchrom.comsielc.com For a compound like this compound, a reversed-phase HPLC method would be appropriate. This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. sielc.com UV detection is well-suited for aromatic compounds due to their strong absorption in the UV region. nih.gov

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its structure.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. fiveable.me

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenyl group, and the methylene (B1212753) protons of the propenyl group. The electronegative oxygen atom and the chlorine atom will influence the chemical shifts of the nearby protons, causing them to appear at different positions in the spectrum. docbrown.infodocbrown.info The protons on the carbon adjacent to the ether oxygen are expected to resonate in the range of 3.4-4.5 ppm. libretexts.org The splitting of these signals due to spin-spin coupling with neighboring protons provides information about the connectivity of the atoms. youtube.com

Expected ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic protons | ~6.8 - 7.4 | Multiplet |

| Vinylic protons | ~5.0 - 6.0 | Doublets or multiplets |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment. chemconnections.org The spectrum for this compound would show distinct signals for the aromatic carbons, the vinylic carbons, and the methylene carbon. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. chemconnections.org Aromatic carbons typically appear in the region of 110-160 ppm, while vinylic carbons are found between 100 and 150 ppm. youtube.com The carbon atom attached to the electronegative chlorine atom would be expected to have a specific chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic carbons | 115 - 160 |

| Vinylic carbon (-C=C-Cl) | 125 - 140 |

| Vinylic carbon (=CH₂) | 110 - 125 |

Vibrational spectroscopy, including IR and Raman spectroscopy, is used to identify the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Aryl vinyl ethers typically show a strong absorption band for the asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.com The presence of the vinyl group gives rise to a C=C stretching vibration around 1640-1620 cm⁻¹. oup.com The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. quimicaorganica.org

Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | >3000 |

| Vinylic C-H stretch | ~3100-3000 |

| Aromatic C=C stretch | ~1600, 1580, 1500, 1450 |

| Vinylic C=C stretch | ~1640-1620 |

| Asymmetric C-O-C stretch (aryl ether) | ~1250 |

| Symmetric C-O-C stretch (aryl ether) | ~1040 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for detecting vibrations of non-polar bonds, such as the C=C double bond in the propenyl group. mdpi.com The C-Cl bond also gives a characteristic Raman signal. The Raman spectra of unsaturated fatty acids have been analyzed to identify features of CH2 residues adjacent to HC=CH groups. nih.gov

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.orglibretexts.orgjove.com

Expected Fragmentation Pattern: The molecule would likely fragment in predictable ways upon ionization. Common fragmentation pathways could include:

Loss of a chlorine atom to form an [M-Cl]⁺ ion.

Cleavage of the ether bond, leading to a phenoxy cation ([C₆H₅O]⁺) or a chloro-propenyl cation ([C₃H₄Cl]⁺).

Loss of the entire chloro-propenyl group to form a phenoxy radical and a chloro-propenyl cation.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org This technique is invaluable for confirming the molecular formula of a newly synthesized compound. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nveo.org For this compound, the absorption of UV radiation is dominated by the π → π* transitions of the benzene (B151609) ring. mdpi.com Phenoxy compounds typically exhibit strong absorption bands in the UV region. science-softcon.de The spectrum is expected to show a primary absorption band around 220 nm and a secondary, less intense band around 270 nm, which is characteristic of the benzene chromophore. The substitution on the ring can cause slight shifts in the position and intensity of these bands. spectrabase.com

Expected UV-Visible Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| Primary π → π* | ~220 |

Applications and Potential Roles of 2 Chloro 2 Propenyl Oxy Benzene in Chemical Sciences

((2-Chloro-2-propenyl)oxy)benzene as a Versatile Synthetic Intermediate

The chemical architecture of this compound makes it an exceptionally useful intermediate in organic synthesis. The interplay between the phenoxy group and the reactive 2-chloro-2-propenyl chain allows for a range of chemical transformations, opening pathways to a variety of valuable molecules.

Precursor in Fine Chemical Synthesis

This compound is a valuable precursor in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and at a high value. wikipedia.orgwikipedia.org A primary transformation that underscores its utility is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. researchgate.netbyjus.com When heated, allyl phenyl ethers undergo a byjus.combyjus.com-sigmatropic rearrangement to produce o-allylphenols. wikipedia.orgorganic-chemistry.org In the case of this compound, this rearrangement would yield 2-(2-chloroallyl)phenol, a molecule with two distinct functional groups poised for further synthetic elaboration.

The resulting 2-(2-chloroallyl)phenol can be a cornerstone for a variety of fine chemicals. For instance, the phenolic hydroxyl group can be engaged in etherification or esterification reactions, while the chloroallyl group can participate in nucleophilic substitution or cross-coupling reactions. This dual reactivity allows for the construction of complex molecular frameworks from a relatively simple starting material.

Table 1: Potential Fine Chemicals Derived from this compound via Claisen Rearrangement

| Precursor | Reaction | Product | Potential Application Areas |

| This compound | Claisen Rearrangement | 2-(2-Chloroallyl)phenol | Intermediate for pharmaceuticals, agrochemicals, and fragrances |

| 2-(2-Chloroallyl)phenol | Etherification | Substituted (2-chloroallyl)phenoxy ethers | Pharmaceutical and material science applications |

| 2-(2-Chloroallyl)phenol | Esterification | Substituted (2-chloroallyl)phenyl esters | Potential as bioactive molecules |

| 2-(2-Chloroallyl)phenol | Nucleophilic Substitution (on allyl group) | Functionally diverse phenols | Building blocks for complex organic synthesis |

Building Block for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound offers a promising entry point to this chemical space. The intramolecular cyclization of derivatives of this compound can lead to the formation of various oxygen-containing heterocycles.

A prominent example is the synthesis of chromenes, a class of compounds with a wide range of biological activities. rsc.orgchemicalbook.com The Claisen rearrangement product, 2-(2-chloroallyl)phenol, is an ideal precursor for the synthesis of 2H-chromenes. Through an intramolecular cyclization, often facilitated by a base, the phenolic oxygen can attack the allylic carbon, displacing the chlorine atom to form the chromene ring system. This strategy provides a direct route to 3-substituted-2H-chromenes.

Furthermore, the reactivity of the chloroallyl group can be harnessed to construct other heterocyclic systems. For instance, palladium-catalyzed intramolecular cyclization reactions of o-allylphenols are known to produce benzofurans. researchgate.net While specific examples with the 2-chloroallyl substituent are not extensively documented, the general methodology suggests a viable pathway. Similarly, the synthesis of quinolines, another critical heterocyclic scaffold, often involves the condensation of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org Derivatives of this compound could potentially be transformed into such precursors.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Precursor from this compound | Target Heterocycle | General Synthetic Strategy |

| 2-(2-Chloroallyl)phenol | Chromene | Intramolecular nucleophilic substitution (O-alkylation) |

| 2-(2-Chloroallyl)phenol | Benzofuran | Palladium-catalyzed intramolecular cyclization |

| Modified derivatives | Quinoline | Transformation into aniline (B41778) derivatives for subsequent cyclization |

Contribution of this compound to Polymer Science and Materials Chemistry

The presence of a polymerizable allyl group makes this compound a candidate for the development of novel polymers and materials. The chlorine substituent on the double bond is expected to influence its polymerization behavior and the properties of the resulting polymers.

Monomer for Polymerization and Copolymerization Processes

Allyl ethers are known to undergo radical polymerization, although they often act as retarders and chain transfer agents, which can limit the molecular weight of the resulting polymers. byjus.comresearchgate.net The polymerization of allyl phenyl ether itself has been shown to involve an intramolecular rearrangement during the propagation step. rsc.org The introduction of a chlorine atom on the double bond in this compound would likely alter the reactivity of the monomer. The electron-withdrawing nature of the chlorine atom could affect the stability of the propagating radical, influencing the kinetics of polymerization and the structure of the resulting polymer.

Copolymerization of this compound with other vinyl monomers is a promising strategy to incorporate its specific functionalities into a polymer chain. For example, studies on the copolymerization of allyl phenyl ether with monomers like acrylonitrile (B1666552) have shown significant incorporation of the ether into the polymer backbone. byjus.com This suggests that copolymers of this compound could be synthesized, leading to materials with modified properties.

Precursor for Functional Materials and Advanced Composites

Polymers derived from this compound would possess pendant phenyl ether and chloroallyl groups, which could be further functionalized to create advanced materials. The aromatic rings can enhance thermal stability and modify the refractive index of the material. The chlorine atoms on the polymer backbone could serve as handles for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. For example, these reactive sites could be used for cross-linking to create thermosetting resins or for grafting other polymer chains to produce complex architectures.

The development of functional polymers from related phenyl ether structures has been demonstrated through techniques like C-H borylation, which allows for the conversion of poly(phenyl ether) into adhesive materials. nsf.govmdpi.com A similar approach could potentially be applied to polymers of this compound to create new functional materials.

Role of this compound in Catalysis and Ligand Design

The structural features of this compound and its derivatives suggest potential applications in the field of catalysis, either as ligands for transition metal catalysts or as organocatalysts.

The oxygen atom of the ether linkage and the pi-system of the allyl group and the benzene (B151609) ring could potentially coordinate with metal centers. Modification of the benzene ring with additional donor atoms, such as phosphorus or nitrogen, could lead to the synthesis of novel chelating ligands. The properties of such ligands, and consequently the catalytic activity of their metal complexes, would be influenced by the electronic and steric effects of the chloroallyl group.

While direct research on the catalytic applications of this compound is limited, the broader field of using ether-containing molecules as ligands is well-established. For example, certain metal complexes with ether-containing ligands have shown activity in various organic transformations. The unique electronic properties imparted by the chloro-substituted double bond could lead to catalysts with novel reactivity or selectivity.

This compound emerges as a molecule with considerable, though not yet fully exploited, potential in chemical sciences. Its role as a versatile synthetic intermediate is primarily anchored in its ability to undergo the Claisen rearrangement, providing a gateway to functionalized phenols that are precursors to a variety of fine chemicals and heterocyclic compounds like chromenes. In the realm of polymer science, it presents possibilities as a monomer for the creation of functional polymers with tunable properties, owing to its reactive chloroallyl group. While its direct application in catalysis and ligand design remains an area for future exploration, its structural motifs suggest that it could serve as a scaffold for the development of novel catalytic systems. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic potential and solidify its position as a valuable tool in the chemist's arsenal.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of detailing its applications in the chemical sciences. However, this search has not yielded any specific data, research findings, or documentation related to its industrial and specialty chemical applications.

The investigation included searches for its synthesis, properties, and commercial uses. Unfortunately, no relevant scientific literature, patents, or industrial reports could be located for this specific molecule. The search results did identify related but distinct compounds, such as:

1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene: A compound with a similar ether linkage but containing an additional methyl group on the propenyl chain.

2-Chloronitrobenzene: A benzene derivative with chloro and nitro functional groups.

Allylbenzene: A benzene ring attached to an allyl group.

Due to the strict adherence to the requested subject, information on these related compounds cannot be used to infer the properties or applications of "this compound."

Consequently, it is not possible to provide an article on the "" as outlined. The absence of specific information prevents the creation of the requested data tables and the detailing of research findings.

Further research will be necessary to determine the chemical characteristics and potential applications of "this compound." At present, it remains a compound for which public knowledge is limited.

Computational and Theoretical Studies of 2 Chloro 2 Propenyl Oxy Benzene

Quantum Chemical Calculations on the Electronic Structure and Reactivity of ((2-Chloro-2-propenyl)oxy)benzene

Recent advancements have led to the development of workflows for quantum phase estimation (QPE) algorithms, which can be used for full-configuration interaction calculations on benzene (B151609) and its derivatives. arxiv.orgrsc.org These simulations can determine the electronic ground state and excited states, such as the π-π* transition, which are crucial for understanding the molecule's response to light and its potential photochemical reactions. arxiv.orgrsc.org

The reactivity of substituted benzenes is heavily influenced by the attached functional group. nih.gov For this compound, the ether linkage and the chloro-propenyl group will dictate the electron density distribution on the aromatic ring. Computational studies using information-theoretic quantities from DFT can predict the nucleophilicity of the carbon atoms in the benzene ring, thus determining the regioselectivity for electrophilic aromatic substitution reactions. nih.gov The barrier heights for such reactions can be reliably predicted using calculated parameters like the Hirshfeld charge at the reactive carbon atom. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Ground State Energy | DFT, MP2, CCSD(T) | Provides thermodynamic stability information. arxiv.org |

| HOMO-LUMO Gap | DFT | Indicates electronic excitability and kinetic stability. researchgate.net |

| Electron Density Distribution | NBO Analysis | Reveals charge distribution and reactive sites. nih.gov |

| Electrostatic Potential (ESP) | DFT | Maps electron-rich and electron-poor regions, guiding interaction predictions. researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules or a solvent over time. By simulating the atomic motions, MD can provide insights into conformational changes and intermolecular interactions.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, and the trajectories of all atoms would be calculated by integrating Newton's laws of motion. Analysis of these trajectories can reveal stable and transient interactions. For example, simulations of similar benzene-containing compounds have been used to study their binding with proteins, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Key analyses from an MD simulation of this compound would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the propenyl side chain. nih.gov

Radial Distribution Functions: To understand the structuring of solvent molecules around the solute.

Hydrogen Bond Analysis: To quantify the formation and lifetime of any hydrogen bonds if interacting with protic solvents or other molecules. nih.gov

Prediction of Reaction Pathways and Transition States for this compound

Computational methods are invaluable for elucidating potential reaction mechanisms for this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions.

For electrophilic aromatic substitution, a common reaction for benzene derivatives, computational studies can predict the most likely site of attack (ortho, meta, or para) by an electrophile. nih.gov This is determined by the activating/deactivating and directing effects of the ((2-chloro-2-propenyl)oxy) group. Methods based on calculated NMR chemical shifts and the analysis of the Highest Occupied Molecular Orbital (HOMO) have shown high accuracy in predicting the regioselectivity of such reactions. researchgate.net

Furthermore, computational studies can explore more complex reaction pathways. For example, studies on the gas-phase oxidation of benzene have identified competing pathways such as proton transfer, hydride abstraction, and electrophilic addition, leading to different products. nih.gov Similar investigations for this compound could predict its degradation pathways or its reactivity with atmospheric oxidants. The calculations would involve locating the transition state structures for each proposed elementary step and determining the corresponding energy barriers.

Conformation and Stereochemical Analysis of this compound

The flexibility of the ether linkage and the propenyl side chain in this compound gives rise to multiple possible conformations. Understanding the preferred conformations is crucial as they can influence the molecule's physical properties and reactivity.

Computational conformational analysis can be performed using a variety of methods, including systematic searches, Monte Carlo methods, and molecular dynamics. nih.gov For flexible molecules, established methods like Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD) are effective in exploring the conformational space to locate low-energy structures. nih.gov

Recent developments in computational chemistry have introduced more advanced and efficient protocols for conformational analysis. chemrxiv.org Machine-learned interatomic potentials (MLIPs) are emerging as a powerful tool, capable of reproducing DFT-level energies and geometries with high accuracy but at a fraction of the computational cost. chemrxiv.org Such an approach could be used to perform extensive conformational sampling for this compound to identify the global energy minimum and other low-energy conformers that are likely to be populated at room temperature.

The presence of a double bond in the propenyl group also introduces the possibility of E/Z isomerism, although for a 2-substituted propenyl group, this is not a factor. However, the stereochemistry around any chiral centers that might be introduced in derivatives would be a key focus of such analysis.

Table 2: Comparison of Conformational Analysis Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Systematic Search | Incrementally rotates all rotatable bonds. | Exhaustive for simple molecules. | Combinatorial explosion for flexible molecules. |

| Monte Carlo (MCMM) | Randomly changes torsional angles and accepts new conformation based on energy. nih.gov | Efficiently samples a large conformational space. nih.gov | May not find all low-energy conformers. |

| Molecular Dynamics (MD) | Simulates molecular motion over time to explore different conformations. | Provides dynamic information and can cross energy barriers. | Can get trapped in local energy minima. |

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound (focused on chemical activity/properties)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its properties or activity. For this compound, SAR studies would focus on how modifications to its structure affect its chemical reactivity, stability, or physical properties.

By synthesizing and computationally evaluating a series of derivatives, researchers can build a model that correlates structural features with specific properties. For example, studies on other benzene-containing scaffolds have shown that:

The nature and position of substituents on the benzene ring can dramatically alter activity. For instance, substitutions at one position might be associated with higher activity, while substitutions at another could be detrimental. nih.gov

The linker between different parts of the molecule can be critical. In the case of this compound, the ether linkage's length, flexibility, and electronic nature could be varied.

Modifications to the peripheral groups, such as the chloro-propenyl group, can be explored. This could involve changing the halogen, altering the alkyl chain, or introducing other functional groups.

A typical computational SAR workflow would involve generating a library of virtual derivatives of this compound and then calculating key descriptors for each. These descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and conformational preferences. By correlating these descriptors with an observed or calculated property (e.g., reaction rate, binding affinity to a hypothetical target), a predictive SAR model can be developed. Such studies on related structures have shown that even small changes, like substituting one halogen for another, can significantly impact interactions and properties. nih.gov

Future Directions and Emerging Research Avenues for 2 Chloro 2 Propenyl Oxy Benzene

Exploration of Unexplored Synthetic Methodologies for ((2-Chloro-2-propenyl)oxy)benzene

Currently, there are no specific, novel synthetic methodologies detailed in the literature for this compound. General principles of organic synthesis would suggest its preparation could be analogous to that of similar aryl ethers. For instance, the Williamson ether synthesis, involving the reaction of a phenoxide with a suitable chloro-propenyl electrophile, is a plausible but unconfirmed route. The synthesis of the related compound, allyl phenyl ether, is well-established through the reaction of sodium phenoxide with allyl bromide.

Future research could focus on optimizing reaction conditions, exploring alternative catalysts, and developing more sustainable and atom-economical synthetic pathways. Investigation into one-pot synthesis methods or flow chemistry applications could represent a significant advancement.

Investigation of Novel Reactivity Patterns and Unconventional Transformations of this compound

The reactivity of this compound remains an open area for investigation. The presence of a vinyl chloride moiety and an allyl ether linkage suggests a rich and varied chemical reactivity that is yet to be tapped.

Potential Areas for Future Reactivity Studies:

| Reactive Site | Potential Transformations | Research Focus |

| Vinyl Chloride | Nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), radical reactions. | Development of new carbon-carbon and carbon-heteroatom bond-forming reactions. |

| Allyl Ether | Claisen rearrangement (analogous to allyl phenyl ether), addition reactions across the double bond, oxidation, reduction. | Investigation of rearrangement pathways to form substituted phenols and exploration of selective functionalization of the double bond. |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). | Understanding the directing effects of the ((2-chloro-2-propenyl)oxy) group and synthesis of polysubstituted aromatic compounds. |

Potential for Integration of this compound into Advanced Functional Systems

The bifunctional nature of this compound makes it a candidate for incorporation into more complex molecular architectures and functional systems. However, no specific examples of its integration into such systems are currently reported.

Future research could explore its use as a monomer in polymerization reactions to create novel polymers with tailored properties. The reactive handles on the molecule could also be used to graft it onto surfaces or into existing material frameworks to impart specific functionalities.

Interdisciplinary Research Opportunities Involving this compound in Emerging Technologies

Given the lack of foundational research on this compound, its application in emerging technologies is entirely speculative at this stage. Interdisciplinary research efforts would be premature without a fundamental understanding of its synthesis and reactivity. Should future studies reveal interesting photophysical, electronic, or biological properties, collaborations with materials scientists, physicists, and biologists could become relevant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.